Sulfated ES1
Description
"Sulfated ES1" is referenced in diverse scientific contexts, though its precise identity varies across disciplines. Based on the provided evidence, the term "ES1" most frequently refers to:
- Biochemical/Pharmacological ES1: A covalent inhibitor of O-GlcNAc transferase (OGT) with potent and irreversible activity, as demonstrated in cancer cell studies (MCF7 and COS-7 cells). ES1 outperforms sulfated analogs like Ac45SGlcNAc (a reversible OGT inhibitor) and BZX2 (a covalent inhibitor) in reducing global O-GlcNAcylation levels, even at low concentrations (0.5 μM) .
- Geological ES1: A hydrocarbon source rock layer (e.g., in the Raoyang Depression, Bohai Bay Basin) contributing to crude oil formation .
- Immunological ES1: A 24-hour excretory-secretory antigen from Trichinella spiralis with high diagnostic specificity (99.44%) and sensitivity (97.36%) in swine .
This article focuses on pharmacological ES1 due to its relevance to sulfated analogs and biochemical applications.
Properties
CAS No. |
111897-98-4 |
|---|---|
Molecular Formula |
C47H58N10O11S2 |
Molecular Weight |
1003.2 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylidenepropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C47H58N10O11S2/c1-2-3-12-33(53-44(65)35(55-42(63)31(48)24-69)19-27-14-16-29(58)17-15-27)43(64)51-23-39(59)52-36(20-28-22-50-32-13-8-7-11-30(28)32)45(66)57-38(25-70)47(68)56-37(21-40(60)61)46(67)54-34(41(49)62)18-26-9-5-4-6-10-26/h4-11,13-17,22,25,31,33-38,50,58,69H,2-3,12,18-21,23-24,48H2,1H3,(H2,49,62)(H,51,64)(H,52,59)(H,53,65)(H,54,67)(H,55,63)(H,56,68)(H,57,66)(H,60,61)/t31-,33-,34-,35-,36-,37-,38-/m0/s1 |
InChI Key |
KKASRWGMHPWOCB-FCNDXCBGSA-N |
SMILES |
CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C=S)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CS)N |
Isomeric SMILES |
CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C=S)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CS)N |
Canonical SMILES |
CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C=S)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CS)N |
sequence |
CYXGWXDF |
Synonyms |
cyclo(Cys-Tyr-Nle-Gly-Trp-Cys)-Asp-Phe-NH2 cyclo(cysteinyl-tyrosyl-norleucyl-glycyl-tryptophyl-cysteinyl)-aspartyl-phenylalaninamide Es1 sulfated ES1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the amino acid derivatives, followed by peptide bond formation through coupling reactions. Common reagents used in these steps include carbodiimides for coupling and protecting groups to prevent unwanted reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale peptide synthesis techniques. This includes solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), both of which allow for the efficient assembly of complex peptides. The choice of method depends on the scale of production and the specific requirements of the compound.
Chemical Reactions Analysis
Sulfation Methodology for Small Molecules
Sulfation of organic compounds like steroids, flavonoids, and carbohydrates typically employs sulfur trioxide–amine complexes (e.g., Me<sub>3</sub>N·SO<sub>3</sub>, Et<sub>3</sub>N·SO<sub>3</sub>) due to their efficiency in introducing sulfate groups under controlled conditions . For example:
-
Avibactam® synthesis involved a one-pot deprotection and sulfation using Me<sub>3</sub>N·SO<sub>3</sub>, achieving 90% yield after ion exchange .
-
Polyphenolic flavonoids (e.g., protocatechuic acid) were sulfated with Et<sub>3</sub>N·SO<sub>3</sub>, producing mono-sulfated derivatives with anti-inflammatory bioactivity .
Reaction Conditions and Yields
Regioselective Sulfation Strategies
Regioselectivity is achieved through:
-
Catalytic diarylborinic acids : Enabled site-selective sulfation of pyranoside scaffolds (e.g., β-thioglycoside derivatives) .
-
Stannylene acetals : Directed sulfation to specific hydroxyl groups in carbohydrates (e.g., 3’-sulfated lactoside) .
-
Microwave irradiation : Enhanced polysulfation efficiency by reducing anionic crowding .
Stability and Challenges
-
Acid lability : Sulfate esters degrade under acidic conditions (e.g., pH < 4) .
-
Ionic interference : High salt content complicates purification; ion-exchange chromatography is often required .
-
Thermal sensitivity : Prolonged heating (>70°C) leads to desulfation or decomposition .
Functional Impact of Sulfation
Sulfation modulates bioactivity:
-
Anti-inflammatory effects : Protocatechuic acid-3-sulfate reduced IL-6 and VCAM-1 expression .
-
Enhanced excretion : Sulfated xenobiotics exhibit increased hydrophilicity for renal clearance .
-
Protein interactions : Sulfotyrosine in CCR5 facilitates HIV-1 entry via electrostatic interactions .
Comparative Analysis of Sulfating Agents
While "Sulfated ES1" is not explicitly discussed in the literature, the methodologies and reaction principles outlined here are broadly applicable to sulfated small molecules. For ES1-specific studies, further experimental validation using analogous protocols is recommended.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with proteins and enzymes.
Medicine: Potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and sulfanyl groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological ES1 is distinguished from structurally or functionally related compounds through its mechanism of action, efficacy, and stability. Below is a detailed comparison:
Table 1: Key Properties of ES1 and Comparable Compounds
Key Findings:
Efficacy :
- ES1 reduces O-GlcNAcylation by >90% in MCF7 cells at 0.5 μM, whereas Ac45SGlcNAc requires higher concentrations (>10 μM) for partial inhibition .
- In COS-7 cells, ES1 achieves near-complete inhibition, while Ac45SGlcNAc fails even at elevated doses (Fig. S4 ).
Mechanistic Superiority :
- Unlike Ac45SGlcNAc, ES1’s covalent binding resists competition from UDP-GlcNAc, enabling sustained inhibition post-washout (Fig. 2b ).
Toxicity :
- ES1 shows <10% cytotoxicity at effective doses, compared to BZX2, which exhibits higher toxicity over prolonged exposure .
Sulfated Compounds in Plants: Sulfated flavonoids (e.g., sulfated quercetin) in Flaveria pringlei form a significant sulfur pool (85× higher than cysteine), highlighting their role in sulfur metabolism .
Cross-Disciplinary Notes on ES1
- Geological ES1 : In hydrocarbon systems, ES1 source rocks contribute to crude oil formation via early-stage organic matter maturation, distinct from mature Es3-derived oils .
- Immunological ES1: The antigen ES1 outperforms ES2 and ES3 in specificity and sensitivity for Trichinella diagnostics, making it critical for veterinary applications .
Q & A
Q. How can computational predictions of this compound’s binding partners be experimentally validated?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with alanine scanning mutagenesis. Validate top candidates via co-immunoprecipitation (Co-IP) in HEK293T cells overexpressing this compound and candidate receptors. Quantify interactions using biolayer interferometry (BLI) .
Tables: Key Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
